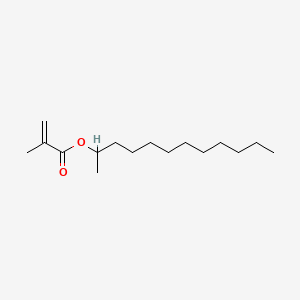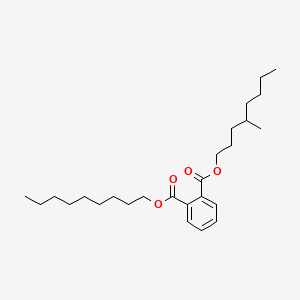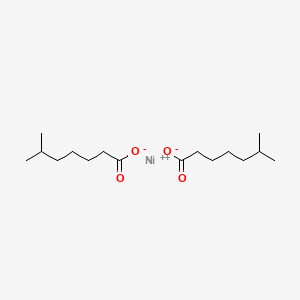
Nickel(II) isooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) isooctanoate, also known as bis(isooctanoic acid) nickel(II) salt, is a chemical compound with the formula C₁₆H₃₀NiO₄. It is a nickel-based compound where nickel is in the +2 oxidation state. This compound is often used in various industrial and research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(II) isooctanoate can be synthesized through the reaction of nickel(II) salts with isooctanoic acid. One common method involves dissolving nickel(II) acetate in an organic solvent and then adding isooctanoic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process where nickel(II) salts are reacted with isooctanoic acid in large reactors. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(II) isooctanoate undergoes various chemical reactions, including:
Oxidation: Nickel(II) can be oxidized to nickel(III) under certain conditions.
Reduction: Nickel(II) can be reduced to metallic nickel.
Substitution: this compound can participate in ligand exchange reactions where the isooctanoate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like bromine can oxidize nickel(II) to nickel(III).
Reduction: Reducing agents such as hydrogen gas can reduce nickel(II) to metallic nickel.
Substitution: Ligand exchange reactions can be carried out using various ligands in an appropriate solvent.
Major Products:
Oxidation: Nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Applications De Recherche Scientifique
Nickel(II) isooctanoate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Material Science: this compound is used in the synthesis of nickel nanoparticles, which have applications in electronics, magnetic materials, and catalysis.
Biology and Medicine: Research is being conducted on the potential use of this compound in medical applications, such as drug delivery systems and imaging agents.
Mécanisme D'action
The mechanism by which nickel(II) isooctanoate exerts its effects involves its interaction with various molecular targets and pathways. Nickel(II) ions can bind to proteins and enzymes, altering their structure and function. For example, nickel(II) ions can inhibit the activity of certain enzymes by binding to their active sites . Additionally, nickel(II) ions can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
Comparaison Avec Des Composés Similaires
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
- Nickel(II) sulfate
Propriétés
Numéro CAS |
29317-63-3 |
|---|---|
Formule moléculaire |
C16H30NiO4 |
Poids moléculaire |
345.10 g/mol |
Nom IUPAC |
6-methylheptanoate;nickel(2+) |
InChI |
InChI=1S/2C8H16O2.Ni/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
HZDKXMGUAHPVDB-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


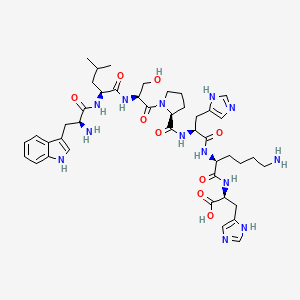
![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)
![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)


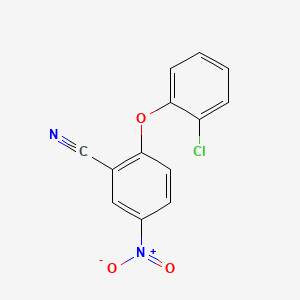
![3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)
